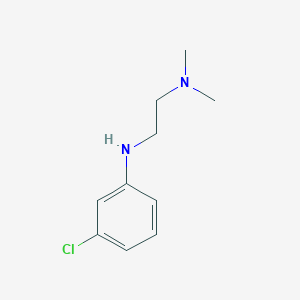
N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound that features a chloro-substituted phenyl ring attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 3-chloroaniline with N,N-dimethyl-ethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenethyl)-4-nitrobenzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
Uniqueness
N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the dimethyl-ethane-1,2-diamine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article summarizes the available literature on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl group attached to a dimethylated ethane-1,2-diamine backbone. This structural configuration may influence its interaction with biological targets.
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of similar compounds, indicating that modifications in the structure can significantly affect their efficacy against various pathogens.
- Mechanism of Action : Compounds with amine functionalities often exhibit antimicrobial activity through membrane disruption or inhibition of critical metabolic pathways in bacteria. The presence of electron-withdrawing groups like chloro can enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its antimicrobial efficacy.
-
Case Studies :
- A study evaluating a series of phenyl-substituted diamines reported significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .
- Another investigation highlighted that derivatives with similar structures exhibited antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial action .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial/Antifungal |
| Reference Compound A | 6.25 | Antibacterial |
| Reference Compound B | 12.5 | Antifungal |
Cytotoxic Activity
Cytotoxicity studies are crucial for assessing the potential therapeutic applications of this compound.
- In Vitro Studies : Research has shown that similar compounds can induce apoptosis in cancer cell lines. For instance, a related diamine demonstrated IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
- Mechanism : The cytotoxic effects are often mediated through the induction of oxidative stress and the activation of apoptotic pathways involving caspases and other pro-apoptotic factors.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HepG2 (Liver Cancer) | 28.7 | Copper Complex |
| MDA-MB-231 (Breast Cancer) | TBD | Ethylenediamine Derivative |
Other Biological Activities
Beyond antimicrobial and cytotoxic properties, this compound may exhibit additional pharmacological effects:
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2/c1-13(2)7-6-12-10-5-3-4-9(11)8-10/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
AVIKBMQDMMSXAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















